Nicotinaldehyde 5H-(1,2,4)triazino(5,6-b)indol-3-ylhydrazone
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Overview
Description
Nicotinaldehyde 5H-(1,2,4)triazino(5,6-b)indol-3-ylhydrazone is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a nicotinaldehyde moiety linked to a triazinoindole core through a hydrazone linkage, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of Nicotinaldehyde 5H-(1,2,4)triazino(5,6-b)indol-3-ylhydrazone typically involves a multi-step process:
Condensation Reaction: The commercially available starting material, indoline-2,3-diones, is reacted with thiosemicarbazide in water at 100°C for 5 hours to provide intermediates.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Nicotinaldehyde 5H-(1,2,4)triazino(5,6-b)indol-3-ylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazone linkage allows for nucleophilic substitution reactions, where nucleophiles can replace the hydrazone group under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Nicotinaldehyde 5H-(1,2,4)triazino(5,6-b)indol-3-ylhydrazone has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex organic molecules.
Mechanism of Action
The mechanism of action of Nicotinaldehyde 5H-(1,2,4)triazino(5,6-b)indol-3-ylhydrazone involves its ability to bind selectively to ferrous ions, which plays a crucial role in its antiproliferative activity. The compound induces apoptosis in cancer cells by arresting the cell cycle at the G1 phase and activating the mitochondrial pathway, leading to cell death . Molecular targets include proteins involved in the cell cycle and apoptosis, such as Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
Similar compounds to Nicotinaldehyde 5H-(1,2,4)triazino(5,6-b)indol-3-ylhydrazone include other triazinoindole derivatives such as:
- 5-ethyl-5H-(1,2,4)triazino(5,6-b)indole-3-thiol
- tert-butyl-substituted (1,2,4)triazino(5,6-b)indole-3-thiol
These compounds share a similar triazinoindole core but differ in their substituents, which can significantly impact their biological activity and chemical properties. The uniqueness of this compound lies in its specific hydrazone linkage and nicotinaldehyde moiety, which contribute to its distinct chemical behavior and potential therapeutic applications.
Properties
CAS No. |
73718-28-2 |
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Molecular Formula |
C15H11N7 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
N-[(E)-pyridin-3-ylmethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C15H11N7/c1-2-6-12-11(5-1)13-14(18-12)19-15(22-20-13)21-17-9-10-4-3-7-16-8-10/h1-9H,(H2,18,19,21,22)/b17-9+ |
InChI Key |
RSFGPHAYVGOZNX-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=CN=CC=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN=CC4=CN=CC=C4 |
Origin of Product |
United States |
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